molecular formula C16H21NO2S B4680643 NN-DIPROPYLNAPHTHALENE-2-SULFONAMIDE

NN-DIPROPYLNAPHTHALENE-2-SULFONAMIDE

Cat. No.: B4680643
M. Wt: 291.4 g/mol
InChI Key: SFWGSAJDYFQOSR-UHFFFAOYSA-N
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Description

N,N-Dipropylnaphthalene-2-sulfonamide is a naphthalene derivative featuring a sulfonamide functional group substituted at the 2-position of the naphthalene ring, with two propyl groups attached to the nitrogen atom. This compound is structurally distinct due to its sulfonamide moiety and alkyl substituents, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

N,N-dipropylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-3-11-17(12-4-2)20(18,19)16-10-9-14-7-5-6-8-15(14)13-16/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWGSAJDYFQOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NN-DIPROPYLNAPHTHALENE-2-SULFONAMIDE typically involves the reaction of naphthalene-2-sulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Quality control measures, including HPLC and NMR spectroscopy, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions: NN-DIPROPYLNAPHTHALENE-2-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

NN-DIPROPYLNAPHTHALENE-2-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of NN-DIPROPYLNAPHTHALENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents/Functional Groups Key Properties/Applications
N,N-Dipropylnaphthalene-2-sulfonamide Sulfonamide (-SO₂NH-) at C2; two propyl groups Likely moderate lipophilicity; potential use as a synthetic intermediate or receptor-targeting agent
Naphthalen-1-ol (c) Hydroxyl (-OH) at C1 High polarity; used in dye synthesis or as a precursor in pharmaceuticals
1-Fluoronaphthalene (f) Fluorine (-F) at C1 Low reactivity; employed in fluorination reactions or as a solvent additive
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (b) Amino (-NHCH₃), thiophene, and hydroxyl groups Complex structure; potential biological activity (e.g., receptor binding)

Key Differences and Implications

Polarity and Solubility: The sulfonamide group in N,N-Dipropylnaphthalene-2-sulfonamide introduces polarity, but the dipropyl substituents enhance lipophilicity compared to naphthalen-1-ol (c), which is highly polar due to its hydroxyl group. 1-Fluoronaphthalene (f) is nonpolar and inert, making it unsuitable for applications requiring hydrogen bonding.

Reactivity :

  • Sulfonamides are typically stable under acidic/basic conditions but may undergo hydrolysis at extreme pH levels. In contrast, hydroxylated derivatives like naphthalen-1-ol (c) are prone to oxidation.
  • Fluorinated analogs (e.g., 1-fluoronaphthalene) exhibit resistance to electrophilic substitution, limiting their utility in reactions requiring ring activation.

Research Findings and Limitations

  • Synthetic Utility : Sulfonamide derivatives like N,N-Dipropylnaphthalene-2-sulfonamide are valuable in medicinal chemistry for designing protease inhibitors or antibacterial agents, though specific data on this compound is lacking in the provided evidence.
  • This suggests that N,N-Dipropylnaphthalene-2-sulfonamide might also require rigorous purity testing if used in drug synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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